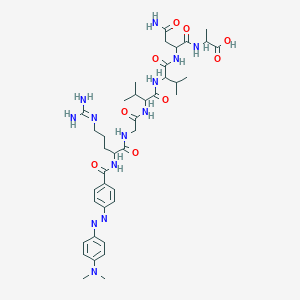
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is a synthetic peptide that is widely used in biochemical research. This compound is often utilized as a fluorescence resonance energy transfer (FRET) substrate, which is a technique used to study molecular interactions and enzyme activities. The peptide sequence includes arginine, glycine, valine, asparagine, and alanine, and it is conjugated with DABCYL, a quencher molecule that absorbs fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Substitution: Functional groups on the peptide can be substituted with other chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the peptide will yield individual amino acids, while oxidation may result in the formation of disulfide bonds or sulfoxides.
Wissenschaftliche Forschungsanwendungen
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in FRET assays to study enzyme kinetics and molecular interactions.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the quality control of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH involves its role as a FRET substrate. When the peptide is intact, the DABCYL group quenches the fluorescence of a nearby fluorophore. Upon cleavage by a specific enzyme, the fluorophore is released from the quenching effect, resulting in an increase in fluorescence. This change in fluorescence can be measured to monitor enzyme activity and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DABCYL-Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu-EDANS: Another FRET substrate used in similar applications.
DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS: A variant with additional amino acids and a different fluorophore.
Uniqueness
DABCYL-Arg-Gly-Val-Val-Asn-Ala-OH is unique due to its specific peptide sequence and the presence of the DABCYL quencher. This combination allows for precise monitoring of enzymatic activities and molecular interactions, making it a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
289898-42-6 |
|---|---|
Molekularformel |
C40H59N13O9 |
Molekulargewicht |
866.0 g/mol |
IUPAC-Name |
2-[[4-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H59N13O9/c1-21(2)32(38(60)50-33(22(3)4)37(59)48-29(19-30(41)54)36(58)46-23(5)39(61)62)49-31(55)20-45-35(57)28(9-8-18-44-40(42)43)47-34(56)24-10-12-25(13-11-24)51-52-26-14-16-27(17-15-26)53(6)7/h10-17,21-23,28-29,32-33H,8-9,18-20H2,1-7H3,(H2,41,54)(H,45,57)(H,46,58)(H,47,56)(H,48,59)(H,49,55)(H,50,60)(H,61,62)(H4,42,43,44) |
InChI-Schlüssel |
IDMKHUVBTOIBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















